5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole
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Description
5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole is a chemical compound with the molecular formula C32H32N2O2 . It has a molecular weight of 476.62 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring, which is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . It also contains tert-butyl groups, which are bulky alkyl substituents that can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in toluene . The compound’s UV-Visible absorption property and outstanding fluorescent ability suggest potential applications in fluorescence-based technologies .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole involves the condensation of two benzoxazole derivatives with a vinylphenyl derivative.", "Starting Materials": [ "5-tert-butyl-2-aminobenzoxazole", "2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)acetic acid", "1,2-dibromoethane", "potassium carbonate", "palladium acetate", "triethylamine", "N,N-dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(5-tert-butylbenzoxazol-2-YL)acetic acid by reacting 5-tert-butyl-2-aminobenzoxazole with 2-bromoacetic acid in the presence of potassium carbonate and palladium acetate as catalysts in N,N-dimethylformamide.", "Step 2: Synthesis of 2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)acetic acid by reacting 2-(5-tert-butylbenzoxazol-2-YL)acetic acid with 2-(4-bromophenyl)acetic acid in the presence of potassium carbonate and palladium acetate as catalysts in N,N-dimethylformamide.", "Step 3: Synthesis of 2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole by reacting 2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)acetic acid with 1,2-dibromoethane in the presence of triethylamine as a base in chloroform.", "Step 4: Synthesis of 5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole by reacting 2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole with sodium hydroxide in water to remove the protecting group." ] } | |
CAS No. |
64506-22-5 |
Molecular Formula |
C32H32N2O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-tert-butyl-2-[2-[4-[2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H32N2O2/c1-31(2,3)23-13-15-27-25(19-23)33-29(35-27)17-11-21-7-9-22(10-8-21)12-18-30-34-26-20-24(32(4,5)6)14-16-28(26)36-30/h7-20H,1-6H3 |
InChI Key |
UNGZKPWANFSGJU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1=CC2=C(OC(=N2)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=C(O4)C=CC(=C5)C(C)(C)C)C=C1)(C)C |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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